molecular formula C16H28N2O5Si B1584747 3'-O-(t-butyldimethylsilyl)thymidine CAS No. 40733-27-5

3'-O-(t-butyldimethylsilyl)thymidine

Cat. No.: B1584747
CAS No.: 40733-27-5
M. Wt: 356.49 g/mol
InChI Key: QAPSNMNOIOSXSQ-YNEHKIRRSA-N
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Description

3’-O-(t-butyldimethylsilyl)thymidine is a nucleoside analog derived from thymidine. It is chemically stable and has been used in various scientific research applications. The compound is characterized by the presence of a tert-butyldimethylsilyl group attached to the 3’-hydroxyl group of thymidine, which enhances its stability and modifies its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-(t-butyldimethylsilyl)thymidine typically involves the protection of the 3’-hydroxyl group of thymidine with a tert-butyldimethylsilyl group. This can be achieved by reacting thymidine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of 3’-O-(t-butyldimethylsilyl)thymidine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-O-(t-butyldimethylsilyl)thymidine is unique due to its specific protection of the 3’-hydroxyl group, which provides stability and allows for selective deprotection. This makes it particularly useful in the synthesis of nucleic acid derivatives and in studies involving DNA synthesis and repair .

Properties

IUPAC Name

1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-14(10)20)13-7-11(12(9-19)22-13)23-24(5,6)16(2,3)4/h8,11-13,19H,7,9H2,1-6H3,(H,17,20,21)/t11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPSNMNOIOSXSQ-YNEHKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332379
Record name 3'-O-(t-butyldimethylsilyl)thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40733-27-5
Record name 3'-O-(t-butyldimethylsilyl)thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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